Hydrogen Bond Donor Deficiency Confers Unique Permeability Profile vs. Hydroxylated Analogs
CAS 898350-01-1 has zero hydrogen bond donors (HBD=0), which is a rare property among benzodioxole-containing oxalamides that often bear hydroxyl, secondary amine, or amide NH groups contributing HBD capacity. In contrast, close analogs with hydroxyl substituents such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide possess HBD=2 or more . According to Lipinski's and Veber's rules, a HBD count of zero correlates with improved passive membrane permeability and potential blood-brain barrier penetration compared to analogs with HBD≥1 [1]. This makes CAS 898350-01-1 a preferred scaffold for CNS-targeted probe development where minimizing hydrogen bond donor count is critical for brain exposure.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | Hydroxylated benzodioxole-oxalamide analogs: HBD ≥ 2 (exact values depend on specific analog) |
| Quantified Difference | Absolute difference of ≥2 HBD, representing a categorical physicochemical shift |
| Conditions | In silico drug-likeness analysis based on Lipinski/Véber rule sets; experimental validation of permeability not available for this specific compound |
Why This Matters
For CNS drug discovery programs, zero HBD count is a stringent design criterion; CAS 898350-01-1 meets this criterion while hydroxylated analogs fail, directly impacting procurement decisions for CNS-focused screening libraries.
- [1] Sildrug Database. EOS81855: Basic Properties Report. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
